[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol typically involves the reaction of furfural with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring . The final step involves the reduction of the intermediate to yield the desired methanol derivative.
Industrial Production Methods
This may include the use of continuous flow reactors and catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine
It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases .
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings allow it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
Furfuryl alcohol: Similar in structure but lacks the pyrazole ring.
5-methyl-2-furanmethanol: Contains a furan ring but differs in the functional groups attached.
Uniqueness
The uniqueness of [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol lies in its combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to simpler compounds like furfuryl alcohol .
Properties
IUPAC Name |
[5-(furan-2-yl)-1-methylpyrazol-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11-8(5-7(6-12)10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIFRVDOWHFUHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CO)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594557 |
Source
|
Record name | [5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876728-41-5 |
Source
|
Record name | [5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.